REACTION_CXSMILES
|
O[CH2:2][C:3]1[N:7]([CH3:8])[C:6]([C:9]([O:11]CC)=[O:10])=[CH:5][C:4]=1[CH3:14]>[C].[Pd].C(O)C>[CH3:8][N:7]1[C:3]([CH3:2])=[C:4]([CH3:14])[CH:5]=[C:6]1[C:9]([OH:11])=[O:10] |f:1.2|
|
Name
|
ethyl 5-hydroxymethyl-1,4-dimethyl-1H-pyrrole-2-carboxylate
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
OCC1=C(C=C(N1C)C(=O)OCC)C
|
Name
|
palladium-carbon
|
Quantity
|
2.2 g
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 2 hours under a hydrogen atmosphere of 3 atmospheres
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The insolubles of the reaction mixture were separated by filtration through Celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated to about 10 ml under reduced pressure
|
Type
|
ADDITION
|
Details
|
THF (10 ml) was added to the residue
|
Type
|
ADDITION
|
Details
|
a 1 M aqueous sodium hydroxide solution (20 ml) was further added at room temperature
|
Type
|
STIRRING
|
Details
|
by stirring at room temperature for 13 days
|
Duration
|
13 d
|
Type
|
WASH
|
Details
|
The reaction mixture was washed with diethyl ether, and 1 M hydrochloric acid (20 ml)
|
Type
|
ADDITION
|
Details
|
was added to the aqueous layer under ice-
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
CUSTOM
|
Details
|
The solid precipitated
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(=CC(=C1C)C)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.79 g | |
YIELD: CALCULATEDPERCENTYIELD | 46.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |